6-Ethoxy-2-naphthaldehyde
Overview
Description
6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 6-position and an aldehyde group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins in the cell .
Mode of Action
It can be inferred from related compounds that it may undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can influence a variety of metabolic processes .
Pharmacokinetics
The compound’s molecular weight (18621 g/mol) and its chemical structure suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been shown to mediate diverse molecular and cellular effects in various biological contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethoxy-2-naphthaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Biochemical Analysis
Biochemical Properties
6-Ethoxy-2-naphthaldehyde plays a role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall impact on biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
6-Ethoxy-2-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-ethoxy-naphthalene with triethylorthoformate via a Grignard reaction . The reaction conditions typically include the use of a catalyst and an organic solvent, with the reaction temperature ranging from 20 to 180°C and reaction times varying from 0.1 to 72 hours . This method is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.
Chemical Reactions Analysis
6-Ethoxy-2-naphthaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, molecular oxygen, and Grignard reagents . For example, in the presence of Lewis acids, this compound can undergo photocycloaddition reactions, leading to the formation of cyclobutane intermediates . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxy-2-naphthaldehyde has several scientific research applications. It is used as a starting material in the synthesis of various heterocyclic compounds, which have potential biological activities such as antibacterial, antifungal, and antioxidant properties . Additionally, it is used in the preparation of Betti base derivatives, which are important in asymmetric synthesis and as chiral ligands or auxiliaries . The compound’s unique structure and reactivity make it valuable in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
6-Ethoxy-2-naphthaldehyde can be compared to other similar compounds such as 6-Methoxy-2-naphthaldehyde and 2-Naphthol . While 6-Methoxy-2-naphthaldehyde has a methoxy group instead of an ethoxy group, 2-Naphthol lacks the aldehyde group. These structural differences result in variations in their chemical reactivity and applications. For instance, 2-Naphthol is widely used in the synthesis of heterocyclic compounds due to its multiple reactive sites .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis and scientific research. Its unique structure allows it to undergo various chemical reactions and interact with biological systems, making it valuable in medicinal chemistry and other fields.
Properties
IUPAC Name |
6-ethoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZDTOUNPFJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615149 | |
Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757230-55-0 | |
Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.